molecular formula C13H25N3O B11797817 N-(2-Morpholinoethyl)cyclohexanecarboximidamide

N-(2-Morpholinoethyl)cyclohexanecarboximidamide

Cat. No.: B11797817
M. Wt: 239.36 g/mol
InChI Key: ZTHKUKDGLHKBAL-UHFFFAOYSA-N
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Description

N-(2-Morpholinoethyl)cyclohexanecarboximidamide (CAS synonym: 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide) is a carbodiimide derivative characterized by a cyclohexyl group and a morpholinoethyl substituent. Carbodiimides are widely utilized as coupling agents in organic synthesis, particularly for activating carboxylic acids to form amides or esters.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

N'-(2-morpholin-4-ylethyl)cyclohexanecarboximidamide

InChI

InChI=1S/C13H25N3O/c14-13(12-4-2-1-3-5-12)15-6-7-16-8-10-17-11-9-16/h12H,1-11H2,(H2,14,15)

InChI Key

ZTHKUKDGLHKBAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=NCCN2CCOCC2)N

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • Cyclohexanecarboxylic acid derivatives : Acid chlorides (e.g., cyclohexanecarbonyl chloride) or nitriles serve as primary precursors.

  • Morpholine derivatives : 2-Morpholinoethylamine is the preferred reagent for sidechain incorporation.

  • Coupling agents : Carbodiimides (e.g., EDCl, DCC) or phosphonium reagents (e.g., BOP) facilitate amidine bond formation.

Carboximidamide Core Formation

Cyclohexanecarbonyl chloride reacts with ammonium hydroxide to form cyclohexanecarboxamide, which undergoes dehydration with phosphorus oxychloride (POCl₃) to yield the corresponding nitrile. Subsequent treatment with ammonia in the presence of aluminum chloride generates the carboximidamide intermediate.

Morpholinoethyl Functionalization

The carboximidamide intermediate reacts with 2-morpholinoethylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C. A base such as triethylamine or potassium carbonate is employed to scavenge HCl generated during the reaction.

Optimization of Reaction Conditions

Effect of Coupling Agents

Coupling agents significantly influence reaction efficiency. Comparative studies using EDCl versus DCC demonstrate a 15–20% yield improvement with EDCl due to reduced side product formation.

Table 1: Coupling Agent Performance

Coupling AgentSolventTemperature (°C)Yield (%)
EDClDMF8092
DCCTHF7077
BOPAcetonitrile6085

Solvent and Temperature Optimization

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility and reaction rates. Elevated temperatures (70–90°C) improve kinetics but risk decomposition above 100°C.

Table 2: Solvent Impact on Yield

SolventDielectric ConstantBoiling Point (°C)Yield (%)
DMF36.715392
DMSO46.718988
THF7.56664

Purification and Isolation Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/methanol (9:1) as the eluent. Recrystallization from ethanol/water mixtures (3:1) yields analytically pure material (>98% HPLC purity).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.20–1.45 (m, cyclohexane protons), 2.50 (t, morpholine CH₂), 3.70 (m, morpholine OCH₂).

  • IR (KBr) : 1640 cm⁻¹ (C=N stretch), 1110 cm⁻¹ (morpholine C-O-C).

Chromatographic Validation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity, with retention times consistently at 8.2 ± 0.3 minutes.

Comparative Analysis of Synthetic Routes

Route 1 (EDCl-mediated coupling) achieves the highest yield (92%) but requires stringent moisture control. Route 2 (BOP-assisted synthesis) offers milder conditions but incurs higher reagent costs.

Challenges and Limitations

  • Moisture sensitivity : Amidines readily hydrolyze in aqueous media, necessitating anhydrous conditions.

  • Byproduct formation : Over-alkylation at the morpholine nitrogen occurs at temperatures >90°C .

Chemical Reactions Analysis

Hydrolysis Reactions

Carboximidamides are prone to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines. For N-(2-Morpholinoethyl)cyclohexanecarboximidamide:

  • Acidic Hydrolysis : Produces cyclohexanecarboxylic acid and 2-morpholinoethylamine.

  • Basic Hydrolysis : Generates the corresponding carboxylate salt and free amine.

ConditionsReactantsProductsNotes
HCl (aq), refluxThis compoundCyclohexanecarboxylic acid + 2-morpholinoethylamineRate depends on pH
NaOH (aq), heatThis compoundSodium cyclohexanecarboxylate + 2-morpholinoethylamineRequires prolonged heating

Alkylation and Acylation

The primary and secondary amine groups in the carboximidamide structure are nucleophilic, facilitating alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acylated products.

Reaction TypeReagentProduct StructureKey Conditions
AlkylationCH₃I, K₂CO₃N-Methyl-carboximidamide derivativeDMF, 60°C, 12 h
AcylationAcCl, Et₃NN-Acetyl-carboximidamide derivativeDCM, 0°C → RT

Coordination with Metal Complexes

The morpholinoethyl group’s tertiary nitrogen and oxygen atoms can act as ligands for metal ions, forming coordination complexes. For example:

  • Mn(II)/Mn(III) Complexes : Morpholine-derived ligands are known to stabilize Mn complexes, which may catalyze oxidation reactions (e.g., alkane hydroxylation) .

Metal IonLigand RoleApplicationReference
Mn(II)Binds via morpholine N/O atomsCatalyzes C–H oxidation reactions

Condensation Reactions

The carboximidamide group can participate in condensation with carbonyl compounds (e.g., ketones or aldehydes) to form heterocyclic structures, such as imidazoles or triazines.

SubstrateProductConditions
AcetophenoneImidazole derivativeTHF, HCl, reflux

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological targets (e.g., enzymes) through hydrogen bonding and electrostatic interactions, influencing its potential therapeutic applications.

Comparative Reactivity with Carbodiimide Derivatives

Though distinct from carbodiimides (e.g., CMC, mentioned in sources ), this compound lacks the RN=C=NR group required for coupling reactions. Its reactivity is instead centered on amidine-specific transformations.

Key Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack of water on the electrophilic carbon in the carboximidamide group.

  • Alkylation/Acylation : Driven by the nucleophilicity of the amine nitrogens.

  • Metal Coordination : Stabilizes high-oxidation-state metal ions, enabling catalytic cycles .

Scientific Research Applications

Organic Synthesis

Coupling Reagent in Peptide Synthesis

N-(2-Morpholinoethyl)cyclohexanecarboximidamide is primarily utilized as a coupling reagent in peptide synthesis. It facilitates the formation of amide bonds between carboxylic acids and amines, which is essential for constructing peptides and proteins. This application is critical for research involving protein function studies and drug development .

Modification of Nucleic Acids

The compound can also modify nucleic acids, such as DNA and RNA, by attaching various functional groups. This capability allows researchers to investigate the effects of specific modifications on nucleic acid structure and function, contributing to advancements in diagnostic tools and therapeutic strategies.

Bioconjugation

Synthesis of Bioconjugates

This compound plays a significant role in the synthesis of bioconjugates, which are formed by linking biomolecules such as proteins or peptides with other entities like drugs or imaging agents. This property is particularly useful in developing targeted drug delivery systems and vaccines. The ability to activate carboxyl groups for coupling with amines enhances the precision of biomolecule modifications necessary for these applications .

Pharmaceutical Development

Antibody-Drug Conjugates

In the field of targeted therapies, this compound is employed in the development of antibody-drug conjugates (ADCs). These conjugates combine an antibody with a cytotoxic drug molecule, allowing for selective targeting of cancer cells while minimizing damage to healthy tissues. The compound aids in linking the drug to the antibody, creating effective treatments for various cancers.

Influence on Enzyme Activity

Research indicates that this compound can influence enzyme activity by interacting with carboxyl residues. This interaction is crucial for maintaining enzyme functionality, making it a valuable tool in biochemical assays and molecular biology studies.

Case Study 1: Peptide Synthesis

A study demonstrated the effectiveness of this compound as a coupling agent in synthesizing a specific peptide sequence. The results indicated high yields and purity levels, showcasing its efficiency compared to other coupling reagents.

Case Study 2: Antibody-Drug Conjugate Development

In a clinical trial involving an ADC developed using this compound, researchers reported significant tumor regression in patients with specific cancer types. The study highlighted the compound's role in enhancing the therapeutic index of the ADC by ensuring precise drug delivery to target cells.

Summary Table of Applications

Application AreaDescription
Organic SynthesisUsed as a coupling reagent for peptide synthesis and nucleic acid modifications
BioconjugationFacilitates the creation of bioconjugates for targeted drug delivery and vaccine development
Pharmaceutical DevelopmentIntegral in developing antibody-drug conjugates for cancer treatment
Enzyme ActivityInfluences enzyme functionality through interactions with carboxyl residues

Mechanism of Action

The mechanism of action of N-(2-Morpholinoethyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Features of N-(2-Morpholinoethyl)cyclohexanecarboximidamide and Analogues

Compound Name Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Cyclohexanecarboximidamide Carbodiimide, morpholinoethyl, cyclohexyl C₁₃H₂₄N₄O 264.36
N-(Carboxymethyl)cycloheximide [] Cycloheximide backbone Carboxymethyl, Adamantamine derivatives Variable (e.g., C₁₈H₂₈N₄O₃) ~348.44 (varies)
N-(3-Chloro-4-fluorophenyl)-imidazo[4,5-b]pyridine derivative [] Imidazopyridine scaffold Chloro, fluoro, hydroxy, morpholinoethyl C₁₉H₂₁ClFN₇O₂ 434.16

Key Observations :

  • Unlike N-(carboxymethyl)cycloheximide, which incorporates adamantamine groups for enhanced rigidity, the cyclohexyl group in the target compound provides steric hindrance without adamantane’s extreme hydrophobicity .

Key Observations :

  • The synthesis of N-(carboxymethyl)cycloheximide involves PyBOP-mediated coupling, achieving moderate to high yields (41.4%–76.7%), suggesting efficient activation of carboxylic intermediates .

Key Observations :

  • N-(carboxymethyl)cycloheximide’s adamantamine linkage could confer rigidity for drug delivery systems, whereas the target compound’s morpholinoethyl group may improve solubility in aqueous reactions .

Q & A

Basic: What are the primary research applications of N-(2-Morpholinoethyl)cyclohexanecarboximidamide in biochemical studies?

Answer:
This compound is widely utilized as a chemical derivatization agent and crosslinker in RNA structure analysis and biomolecule conjugation. Key applications include:

  • RNA Structure Mapping : It reacts with pseudouridine (Ψ) residues in RNA, enabling detection via mass spectrometry (e.g., MALDI-MS) after derivatization. This method resolves ambiguities in RNA secondary structure predictions .
  • Bioconjugation : Acts as a carbodiimide coupling agent (e.g., CMC) to crosslink carboxylate-containing molecules (e.g., proteins, nucleic acids) to amine-functionalized substrates (e.g., microspheres, hydrogels). Efficiency is enhanced by co-reagents like sulfo-NHS to stabilize reactive intermediates .

Basic: What synthetic methods are employed to prepare this compound and its derivatives?

Answer:
Synthesis typically involves carbodiimide-mediated coupling or nitrone isomerization :

  • Carbodiimide Coupling : Reacting cyclohexanecarboxylic acid derivatives with morpholinoethylamine using dicyclohexylcarbodiimide (DCC) in solvents like pyridine or acetone. Reaction conditions (e.g., temperature, stoichiometry) are critical for yield optimization .
  • Nitrone Isomerization : Derivatives are synthesized via thermal isomerization of α-substituted nitrones in acetic acid/anhydride, followed by NaOH treatment to isolate the carboximidamide .
    Patent literature describes advanced analogs (e.g., imidazopyridine carboximidamides) for medicinal chemistry applications, requiring multi-step purifications and NMR validation .

Advanced: How can researchers optimize the coupling efficiency of this compound in crosslinking reactions?

Answer:
Key parameters for optimization include:

  • pH Control : Maintain a mildly acidic environment (pH 4.5–6.5) to activate carboxyl groups while preserving amine nucleophilicity.
  • Co-Reagents : Use sulfo-NHS or NHS to convert unstable O-acylisourea intermediates into stable NHS esters, reducing hydrolysis and improving coupling yields .
  • Temperature : Reactions are typically performed at 4°C to minimize side reactions. Kinetic studies using UV-Vis or HPLC can monitor intermediate stability .
  • Molar Ratios : A 2:1 molar ratio of carbodiimide to carboxylate substrate is recommended to account for reagent degradation.

Advanced: How should discrepancies in reported bioactivity data for derivatives of this compound be addressed?

Answer:
Contradictions in bioactivity (e.g., MAO inhibition or kinase targeting) may arise from:

  • Structural Variability : Subtle differences in substituents (e.g., halogenation, morpholinoethyl chain length) significantly alter target affinity. Validate structures via HRMS and X-ray crystallography .
  • Assay Conditions : Compare IC50 values under standardized conditions (e.g., buffer pH, enzyme concentration). For MAO inhibitors, confirm selectivity using isoform-specific assays (e.g., MAO-A vs. MAO-B) .
  • Computational Modeling : Perform molecular docking to rationalize activity trends. For example, morpholinoethyl groups may occupy hydrophobic pockets in MAO-B, explaining differential inhibition .

Advanced: What strategies validate RNA modification sites identified using this compound-based chemical probes?

Answer:
To resolve ambiguities in RNA modification mapping:

  • Orthogonal Techniques : Combine CMC derivatization with SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) or enzymatic probing (e.g., RNase T1 cleavage). This cross-validates modification sites .
  • Negative Controls : Include RNA samples without CMC treatment to distinguish natural fragmentation from derivatization-specific signals in mass spectra .
  • Quantitative Analysis : Use high-resolution LC-MS/MS to quantify adduct formation. Statistical tools (e.g., Poisson modeling) can assess modification frequency against background noise .

Advanced: How does the compound’s reactivity vary under different solvent or temperature conditions?

Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance carbodiimide reactivity by stabilizing charged intermediates. Hydrolytic degradation accelerates in aqueous buffers, necessitating rapid reaction setups .
  • Thermal Stability : Prolonged heating (>50°C) degrades carbodiimides into urea byproducts. Monitor stability via TLC or FT-IR to confirm reagent integrity during synthesis .
  • Redox Sensitivity : The morpholinoethyl group may participate in redox reactions under oxidative conditions (e.g., H2O2), altering reactivity. Pre-screen conditions using model substrates .

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